6-Iodoquinoxaline

Catalog No.
S770847
CAS No.
50998-18-0
M.F
C8H5IN2
M. Wt
256.04 g/mol
Availability
In Stock
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6-Iodoquinoxaline

CAS Number

50998-18-0

Product Name

6-Iodoquinoxaline

IUPAC Name

6-iodoquinoxaline

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

InChI

InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H

InChI Key

NWQDPVJVUFEWLG-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1I

Canonical SMILES

C1=CC2=NC=CN=C2C=C1I

6-Iodoquinoxaline is a halogenated derivative of quinoxaline, characterized by the presence of an iodine atom at the sixth position of the quinoxaline ring. Quinoxaline itself is a bicyclic compound formed by the fusion of benzene and pyrazine, making it a member of the nitrogen-containing heterocycles. The molecular formula for 6-iodoquinoxaline is C8_8H6_6N2_2I, and it typically appears as a pale yellow or white crystalline solid. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science.

The reactivity of 6-iodoquinoxaline can be attributed to its electrophilic nature, particularly at the iodine substituent, which can participate in various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, allowing for the introduction of diverse functional groups.
  • Cyclization Reactions: 6-Iodoquinoxaline can also participate in cyclization reactions to form more complex structures, often involving nucleophilic attack on the carbon adjacent to the iodine .

6-Iodoquinoxaline has shown promising biological activities, particularly in antiviral and anticancer research. Compounds containing the quinoxaline moiety are known for their ability to inhibit various viral infections and exhibit cytotoxic effects against cancer cell lines. Specific activities include:

  • Antiviral Properties: Quinoxaline derivatives have been explored as potential inhibitors of viral replication, particularly against retroviruses and other RNA viruses .
  • Anticancer Activity: Some studies have indicated that quinoxaline derivatives possess significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Several synthetic routes have been developed for 6-iodoquinoxaline:

  • Iodocyclization: A straightforward method involves iodocyclization of aryl-alkyl ethynyl quinoxalines under mild conditions, utilizing iodonium ion intermediates. This method allows for regioselective formation of 6-iodo derivatives .
  • Condensation Reactions: Traditional synthesis may involve condensing o-phenylenediamine with dicarbonyl compounds, followed by iodination .
  • Green Chemistry Approaches: Recent advancements include one-pot synthesis methods and microwave-assisted reactions that enhance efficiency and reduce environmental impact .

The applications of 6-iodoquinoxaline span various fields:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating viral infections and cancer.
  • Material Science: The unique electronic properties of halogenated quinoxalines make them suitable for use in organic electronics and photonic devices.
  • Chemical Probes: They serve as useful probes in biochemical assays due to their ability to interact with biological macromolecules .

Interaction studies involving 6-iodoquinoxaline focus on its binding affinity to biological targets such as enzymes and receptors. Research indicates that modifications at the iodine position can significantly alter the compound's interaction profile, affecting its biological activity. Structure-activity relationship studies have been crucial in optimizing these interactions for enhanced efficacy against specific targets .

Several compounds share structural similarities with 6-iodoquinoxaline, including:

Compound NameStructure/CharacteristicsUnique Features
QuinoxalineBasic structure without halogen; C8_8H6_6N2_2Serves as a parent compound; less reactive
2-MethylquinoxalineMethyl group at position 2; C9_9H8_8N2_2Enhanced lipophilicity; different biological activity
6-BromoquinoxalineBromine at position 6; C8_8H6_6N2_2BrSimilar reactivity; different halogen effects
1,2-DihydroquinoxalineReduced double bond; C8_8H8_8N2_2Increased stability; altered electronic properties

The uniqueness of 6-iodoquinoxaline lies in its specific halogenation pattern, which influences its reactivity and biological activity compared to these similar compounds. The presence of iodine not only affects nucleophilicity but also enhances certain pharmacological properties.

The quinoxaline scaffold has established itself as one of the most significant heterocyclic frameworks in organic chemistry since its initial discovery and characterization in the mid-19th century. Quinoxaline derivatives represent an important class of nitrogen-containing heterocyclic compounds where nitrogen atoms replace carbon atoms in the naphthalene ring system. The fundamental structure consists of a benzene ring fused with a pyrazine ring, creating a bicyclic aromatic system with the molecular formula C8H6N2. This unique structural arrangement has attracted considerable attention from researchers due to the compounds' diverse biological and chemical properties.

The development of halogenated quinoxaline derivatives, particularly iodinated variants like 6-iodoquinoxaline, emerged as researchers recognized the enhanced reactivity and synthetic utility that halogen substituents provide. Early studies focused on understanding how halogen substitution patterns affect the electronic properties and reactivity of the quinoxaline core. The introduction of iodine at specific positions on the quinoxaline ring system has proven particularly valuable because iodine serves as an excellent leaving group in various coupling reactions and can participate in metal-catalyzed transformations.

Throughout the latter half of the twentieth century, quinoxaline chemistry experienced substantial growth as researchers developed more sophisticated synthetic methods and gained deeper insights into structure-activity relationships. The recognition that quinoxaline derivatives could serve as bioisosters for other aromatic systems, including quinoline, naphthalene, and benzothiophene, expanded their applications significantly. This bioisosterism concept has driven much of the recent interest in developing new synthetic routes to access diversely substituted quinoxaline compounds.

Modern quinoxaline chemistry has evolved to encompass both classical synthetic approaches and innovative methodologies that leverage contemporary catalytic systems and reaction conditions. The field has witnessed remarkable progress in developing environmentally friendly synthetic protocols, including microwave-assisted reactions, green chemistry approaches, and metal-catalyzed transformations that provide access to previously challenging structural motifs. These advances have positioned quinoxaline derivatives, including 6-iodoquinoxaline, as important synthetic intermediates for accessing complex molecular architectures.

Synthetic Routes for 6-Iodoquinoxaline Production

The synthesis of 6-iodoquinoxaline involves several distinct strategic approaches, each offering unique advantages depending on the specific synthetic requirements and available starting materials. Contemporary synthetic chemistry has developed multiple pathways to access this important heterocyclic compound, ranging from traditional condensation reactions to modern catalytic transformations.

Nucleophilic Substitution Approaches

The most straightforward synthetic route to 6-iodoquinoxaline involves the condensation reaction between 4-iodo-benzene-1,2-diamine and appropriate dicarbonyl compounds. This classical approach follows the well-established Hinsberg methodology, where the pre-installed iodine substituent on the diamine precursor is maintained throughout the ring-forming process. The reaction typically employs ethanedial as the dicarbonyl component and proceeds under acidic conditions to facilitate the condensation and subsequent cyclization steps.

Detailed experimental procedures for this nucleophilic approach have been optimized to achieve reliable yields of 6-iodoquinoxaline. A representative synthesis involves treating 4-iodo-benzene-1,2-diamine (0.46 grams, 1.96 millimoles) with ethanedial (40% aqueous solution, 2.25 milliliters) in the presence of acetic acid (1 milliliter) and ethanol (20 milliliters). The reaction mixture requires heating to 100 degrees Celsius for several hours, followed by cooling to room temperature. Workup involves aqueous extraction with ethyl acetate, and the crude product undergoes purification through silica gel column chromatography using a hexane-ethyl acetate (1:1) solvent system.

This synthetic approach typically delivers 6-iodoquinoxaline in yields ranging from 60 to 70 percent, with the isolated product displaying characteristic spectroscopic properties. The nuclear magnetic resonance spectrum of the product shows distinctive signals at 8.77 parts per million (doublet of doublets, 2 hydrogens), 8.46 parts per million (doublet, 1 hydrogen), 7.96 parts per million (doublet of doublets, 1 hydrogen), and 7.75 parts per million (doublet, 1 hydrogen). These spectral features confirm the successful formation of the quinoxaline ring system with the iodine substituent maintained at the desired position.

The nucleophilic substitution strategy offers several advantages, including the use of readily available starting materials and relatively mild reaction conditions. However, the approach requires careful optimization of reaction parameters, including temperature, solvent composition, and reaction time, to achieve optimal yields while minimizing side product formation. The method also benefits from being scalable and suitable for producing larger quantities of 6-iodoquinoxaline when needed for synthetic applications.

Palladium-Catalyzed Cross-Coupling Methods

Contemporary synthetic chemistry has embraced palladium-catalyzed transformations as powerful tools for constructing complex heterocyclic systems, including substituted quinoxalines. Although direct palladium-catalyzed synthesis of 6-iodoquinoxaline remains limited in the literature, the broader application of palladium catalysis in quinoxaline chemistry provides important insights into potential synthetic strategies. Palladium-catalyzed cascade reactions have demonstrated remarkable efficiency in forming complex quinoxaline derivatives through tandem processes that combine multiple bond-forming reactions in a single synthetic operation.

Recent developments in palladium-catalyzed quinoxaline synthesis have focused on utilizing highly electrophilic palladium catalysts activated by specialized ligand systems and additives. These catalytic systems enable the formation of quinoxaline frameworks through innovative reaction pathways that would be challenging to achieve using traditional synthetic methods. The success of these approaches depends critically on the choice of palladium source, ligand system, and reaction conditions, which must be carefully optimized for each specific transformation.

The mechanism of palladium-catalyzed quinoxaline formation typically involves initial coordination of the palladium species to appropriate substrates, followed by oxidative addition, insertion reactions, and reductive elimination steps that ultimately produce the desired heterocyclic products. The versatility of palladium catalysis allows for the incorporation of various functional groups and substituents during the ring-forming process, potentially providing access to 6-iodoquinoxaline derivatives through carefully designed synthetic sequences.

While specific literature precedent for palladium-catalyzed synthesis of 6-iodoquinoxaline remains limited, the principles established in related transformations suggest that such approaches could be developed through appropriate substrate design and catalyst optimization. Future research in this area may lead to more efficient and selective methods for accessing iodinated quinoxaline derivatives using palladium catalysis.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for quinoxaline preparation, offering significant advantages in terms of reaction efficiency, yield optimization, and environmental sustainability. The application of microwave irradiation to quinoxaline synthesis has demonstrated remarkable improvements in reaction rates and product yields compared to conventional heating methods.

The microwave-assisted approach to quinoxaline synthesis typically employs iodine as a mild catalytic oxidant in combination with aqueous ethanol solvent systems. Optimized reaction conditions for microwave-induced quinoxaline formation involve treating equimolar quantities of 1,2-diamine and 1,2-dicarbonyl compounds in ethanol-water (1:1) solvent containing 5 mole percent iodine catalyst. The reaction mixture undergoes microwave irradiation at 50 degrees Celsius with 300 watts power for periods ranging from 30 seconds to several minutes, depending on the specific substrates employed.

Systematic optimization studies have revealed that the choice of solvent system critically influences reaction outcomes in microwave-assisted quinoxaline synthesis. Comparative studies examining various solvent combinations demonstrate that ethanol-water (1:1) provides optimal results, yielding products in excellent yields typically exceeding 90 percent. Alternative solvent systems, including pure alcohols, tetrahydrofuran, dichloromethane, and acetonitrile, generally provide inferior results under similar reaction conditions.

The microwave methodology offers several distinct advantages for quinoxaline synthesis, including dramatically reduced reaction times, improved yields, and simplified workup procedures. Products typically require minimal purification, often crystallizing directly from the reaction mixture in high purity. The environmental benefits of this approach include reduced energy consumption, decreased solvent usage, and elimination of harsh reaction conditions that characterize many traditional synthetic methods.

Solvent SystemReaction TimeYield (%)Temperature (°C)
Methanol3 minutes4150
Ethanol3 minutes6550
Tetrahydrofuran5 minutes4850
Dichloromethane3 minutes2750
Acetonitrile3 minutes7250
Ethanol/Water (1:1)30 seconds9950

Structural Elucidation Techniques

X-ray Crystallography Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of 6-iodoquinoxaline and related compounds. This analytical technique provides unambiguous structural information by measuring the diffraction patterns produced when X-ray beams interact with crystalline samples. The crystallographic analysis of quinoxaline derivatives has been instrumental in confirming structural assignments and understanding the geometric parameters that influence their chemical and physical properties.

Single-crystal X-ray diffraction studies of quinoxaline compounds require high-quality crystals that are sufficiently large and free from internal defects. The crystallization process for 6-iodoquinoxaline typically involves slow evaporation of solutions in appropriate organic solvents or vapor diffusion techniques that promote ordered crystal growth. Once suitable crystals are obtained, they are mounted on specialized goniometers that allow precise positioning within the X-ray beam and controlled rotation during data collection.

The data collection process involves measuring the intensities and angles of thousands of diffracted X-ray reflections as the crystal is systematically rotated. Modern diffractometers employ sophisticated detector systems and automated data collection protocols that ensure comprehensive sampling of reciprocal space. The resulting diffraction data undergo computational processing that involves structure solution algorithms, refinement procedures, and validation protocols to produce accurate atomic coordinates and thermal parameters.

Crystallographic studies of iodinated quinoxaline derivatives have revealed important structural features, including the planar aromatic ring system, bond lengths and angles characteristic of the quinoxaline framework, and the positioning of halogen substituents. The presence of iodine at the 6-position introduces specific geometric constraints and electronic effects that can be precisely quantified through crystallographic analysis. These structural insights provide valuable information for understanding reactivity patterns and designing synthetic strategies for accessing related compounds.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization of 6-iodoquinoxaline in solution. The nuclear magnetic resonance spectrum of this compound displays characteristic signals that reflect the unique electronic environment created by the quinoxaline ring system and the iodine substituent. Proton nuclear magnetic resonance spectroscopy provides detailed information about the aromatic hydrogen atoms and their chemical shifts, coupling patterns, and relative integrations.

The proton nuclear magnetic resonance spectrum of 6-iodoquinoxaline typically exhibits signals in the aromatic region between 7.0 and 9.0 parts per million. The quinoxaline nitrogen-adjacent hydrogen atoms generally appear as doublets in the downfield region around 8.5 to 8.8 parts per million due to their proximity to the electronegative nitrogen atoms. The benzene ring hydrogen atoms display more complex splitting patterns that reflect their coupling relationships with neighboring aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical shifts of all carbon atoms within the 6-iodoquinoxaline framework. Isotopic enrichment techniques using carbon-13 labeled precursors have enabled detailed assignments of individual carbon signals and facilitated understanding of electronic effects transmitted throughout the quinoxaline system. These studies have proven particularly valuable for distinguishing between structural isomers and confirming regioselectivity in synthetic transformations.

The nuclear magnetic resonance characterization of 6-iodoquinoxaline benefits from comparison with related quinoxaline derivatives that help establish characteristic chemical shift patterns and coupling relationships. Systematic studies of substituent effects in quinoxaline systems have developed empirical correlations that enable prediction of spectroscopic properties for new derivatives. These correlations prove invaluable for rapid structural identification and verification of synthetic products.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 6-iodoquinoxaline. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the molecular formula C8H5IN2 and confirming the presence of one iodine atom within the quinoxaline framework. The isotope pattern in the mass spectrum clearly shows the characteristic peaks separated by one mass unit that result from the natural abundance of iodine-127 and carbon-13 isotopes.

The fragmentation pattern of 6-iodoquinoxaline under electron impact ionization conditions reveals characteristic losses that provide structural information. Common fragmentation pathways include loss of iodine (mass 127) to generate a quinoxaline radical cation at mass-to-charge ratio 129, and subsequent fragmentations of the quinoxaline ring system. These fragmentation patterns serve as diagnostic tools for confirming the identity of 6-iodoquinoxaline and distinguishing it from other isomeric quinoxaline derivatives.

Modern mass spectrometric techniques, including high-resolution mass spectrometry and tandem mass spectrometry, provide enhanced capabilities for structural characterization of 6-iodoquinoxaline. High-resolution measurements enable determination of exact molecular formulas and distinction between compounds with similar nominal masses. Tandem mass spectrometry experiments provide detailed fragmentation pathways that reveal the connectivity relationships within the molecular structure and confirm the positioning of the iodine substituent.

The mass spectrometric analysis of 6-iodoquinoxaline also benefits from comparison with related compounds to establish characteristic fragmentation patterns and identify structure-specific breakdown pathways. These comparative studies have revealed that the presence of iodine at the 6-position creates distinctive fragmentation behavior that can be used for rapid identification and quantitative analysis. Such capabilities prove particularly valuable in synthetic applications where product identification and purity assessment are critical requirements.

Infrared and Raman Vibrational Assignments

Infrared Spectroscopy of 6-Iodoquinoxaline Derivatives

The infrared spectroscopic analysis of 6-iodoquinoxaline and its derivatives reveals characteristic vibrational modes that provide valuable structural information [1] [2]. The most diagnostic feature is the carbon-iodine stretching vibration, which appears in the region 500-550 cm⁻¹ [1]. This relatively low frequency reflects the weakness of the C-I bond compared to other carbon-halogen bonds, consistent with the large size and polarizability of the iodine atom.

The quinoxaline ring system exhibits characteristic vibrational modes including:

  • C=N stretching vibrations at 1600-1650 cm⁻¹, which are typically strong and diagnostic for the quinoxaline framework [1] [2]
  • C=C aromatic stretching modes in the 1400-1600 cm⁻¹ region [1] [2]
  • C-N stretching vibrations at 1200-1300 cm⁻¹ [1] [2]

For amino-substituted 6-iodoquinoxaline derivatives, the NH₂ stretching vibrations appear as strong bands:

  • Symmetric NH₂ stretch at 3300-3400 cm⁻¹ [1]
  • Antisymmetric NH₂ stretch at 3400-3500 cm⁻¹ [1]
  • NH₂ bending vibrations at 1500-1600 cm⁻¹ [1]

Substituent Effects on Vibrational Spectra

The introduction of various substituents significantly affects the vibrational spectrum. In benzoylamino derivatives, the amide I band (C=O stretch) appears at 1650-1680 cm⁻¹ [1], while the amide II band (combination of NH bending and CN stretching) occurs at 1520-1570 cm⁻¹ [1]. Morpholine and piperazine substituents contribute additional characteristic bands in the 2800-3000 cm⁻¹ region corresponding to aliphatic C-H stretching modes [1].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
C-I stretch500-550MediumCharacteristic of C-I bond
NH₂ symmetric stretch3300-3400StrongAmino group identification
NH₂ antisymmetric stretch3400-3500StrongAmino group identification
C=N stretch (quinoxaline)1600-1650StrongQuinoxaline ring system
C=C stretch (aromatic)1400-1600Medium-StrongAromatic framework
C-N stretch1200-1300MediumQuinoxaline nitrogen
NH₂ bending1500-1600MediumAmino group deformation
C-H out-of-plane bending800-900Weak-MediumAromatic substitution pattern
Ring deformation600-800Weak-MediumQuinoxaline ring breathing
Amide I band (C=O stretch)1650-1680StrongAmide carbonyl
Amide II band (NH bend + CN stretch)1520-1570Medium-StrongAmide deformation

Raman Spectroscopy

While specific Raman spectroscopic data for 6-iodoquinoxaline are limited in the literature, studies on related quinoxaline derivatives provide insight into expected vibrational modes [3] [4]. Raman spectroscopy would be particularly valuable for observing:

  • Symmetric vibrational modes that may be weak or absent in infrared spectroscopy
  • Polarized aromatic ring breathing modes at 800-1000 cm⁻¹ [3]
  • Quinoxaline ring stretching modes that are Raman-active due to symmetry considerations [3]

The complementary nature of infrared and Raman spectroscopy is essential for complete vibrational assignment, as the mutual exclusion principle dictates that vibrations may be active in one technique but not the other [3] [4].

Ultraviolet-Visible Absorption Spectral Characteristics

Electronic Transitions in 6-Iodoquinoxaline

The ultraviolet-visible absorption spectrum of 6-iodoquinoxaline exhibits characteristic electronic transitions typical of substituted quinoxaline systems [5] [6]. The fundamental electronic transitions include:

π-π* Transitions: These high-energy transitions occur in the 280-320 nm region [5] [6] and correspond to excitations within the quinoxaline aromatic system. The presence of the iodine substituent at the 6-position introduces bathochromic shifts compared to unsubstituted quinoxaline due to the extended conjugation and the participation of iodine d-orbitals [5].

n-π* Transitions: Lower-energy transitions involving the nitrogen lone pairs of the quinoxaline ring system appear in the 350-400 nm region [5] [6]. These transitions are particularly sensitive to solvent effects and protonation state [5].

Charge Transfer Transitions: The electron-rich iodine atom can participate in charge transfer interactions with the electron-deficient quinoxaline ring, leading to additional absorption bands in the 350-450 nm region [5] [6].

Solvent Effects and Spectral Characteristics

The UV-Vis absorption spectrum of 6-iodoquinoxaline demonstrates significant solvatochromic behavior [5] [6]:

  • Polar solvents typically cause bathochromic shifts (red shifts) due to stabilization of the excited state through dipole-dipole interactions
  • Protic solvents can lead to hypsochromic shifts (blue shifts) in n-π* transitions due to hydrogen bonding with the nitrogen lone pairs [5]
  • Aprotic polar solvents such as DMSO show intermediate behavior with moderate bathochromic shifts [5]
Compound SystemAbsorption Maxima (nm)Electronic TransitionsSolvent EffectsMolar Absorptivity
Quinoxaline derivatives (general)290, 330, 355, 420π-π, n-π, charge transferBathochromic shift in polar solventsModerate to high
Indolo[2,3-b]quinoxaline derivatives262, 322, 510π-π, n-π, ICTSolvatochromic behaviorHigh (ε values reported)
10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives294, 342, 380π-π*, charge transferHypsochromic shift in DMSO/water vs DMSOlog ε = 3.5-4.5
Iodo-quinoxaline derivatives (estimated)280-320, 350-400π-π, n-π, halogen-modified transitionsExpected solvent sensitivityExpected moderate to high

Halogen Substitution Effects

The introduction of iodine at the 6-position of quinoxaline significantly modifies the electronic spectrum through several mechanisms:

  • Extended Conjugation: The iodine atom's d-orbitals can participate in conjugation with the quinoxaline π-system, leading to bathochromic shifts [5]
  • Heavy Atom Effect: The presence of iodine enhances spin-orbit coupling, potentially affecting the intensity and nature of electronic transitions [5]
  • Electron Donation: Iodine acts as a mild electron donor, affecting the electron density distribution in the quinoxaline ring [5]

Single-Crystal X-ray Diffraction Studies of Halogen Bonding Networks

Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction studies of 6-iodoquinoxaline and related compounds reveal the importance of halogen bonding interactions in determining crystal packing arrangements [7] [8] [9]. The iodine atom in 6-iodoquinoxaline can act as both a halogen bond donor and participate in other non-covalent interactions that stabilize the crystal structure.

Halogen Bonding Characteristics

Iodine···Nitrogen Interactions: The most significant halogen bonding interactions in 6-iodoquinoxaline involve the iodine atom forming directional contacts with nitrogen atoms from adjacent molecules [7] [8]. These I···N halogen bonds typically exhibit:

  • Distance range: 2.8-3.2 Å (shorter than the sum of van der Waals radii: 3.53 Å) [7]
  • Angular geometry: Nearly linear C-I···N angles (160-180°) [7]
  • Directionality: Along the extension of the C-I bond [7]

Iodine···Iodine Interactions: In some crystal structures, I···I halogen-halogen interactions are observed with distances of 3.3-3.6 Å [7] [8], which are shorter than twice the van der Waals radius of iodine (3.96 Å).

Crystal Packing Motifs

The crystal packing of 6-iodoquinoxaline derivatives typically involves several types of intermolecular interactions:

  • π-π Stacking: The planar quinoxaline rings form face-to-face stacking arrangements with centroid-to-centroid distances of 3.4-3.8 Å [7] [10]
  • C-H···N Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and quinoxaline nitrogen atoms contribute to crystal stability [7]
  • Halogen Bonding Networks: The iodine atoms form directional halogen bonds that can create one-dimensional chains, two-dimensional layers, or three-dimensional networks [7] [8]

Structural Data for Related Compounds

CompoundCrystal SystemSpace GroupNotable InteractionsHalogen Bonding
6-Iodo-3-phenyl-2-propylquinazolin-4(3H)-oneMonoclinicC2π-π stacking, C-H···OPotential I···O interactions
6-Iodo-5-phenylphenanthro[9,10-f]quinoxalineMonoclinicP 21/nπ-π stacking, potential I···IPotential I···I interactions
Quinoxaline–hydroquinone (2/1)Not specifiedNot specifiedO-H···N, π-π stackingNot applicable
Quinoxaline derivatives (general)VariousVariousπ-π stacking, hydrogen bondingIn halogenated derivatives

Influence of Halogen Bonding on Physical Properties

The presence of halogen bonding networks in 6-iodoquinoxaline crystals influences several physical properties:

  • Thermal Stability: Halogen bonds provide additional intermolecular cohesion, potentially increasing melting points and thermal stability [8]
  • Solubility: The strength of halogen bonding networks affects solubility in various solvents [8]
  • Mechanical Properties: Directional halogen bonds can influence crystal habit and mechanical properties [8]
  • Electronic Properties: The extended network of intermolecular interactions can affect solid-state electronic properties [8]

Supramolecular Assembly

The self-assembly of 6-iodoquinoxaline molecules through halogen bonding creates supramolecular architectures that can exhibit:

  • Layered structures with alternating quinoxaline and halogen bonding layers [8]
  • Channel-like arrangements that may accommodate guest molecules [8]
  • Helical motifs arising from the combination of π-π stacking and halogen bonding [8]

These supramolecular structures demonstrate the potential of 6-iodoquinoxaline as a building block for crystal engineering applications, where the predictable nature of halogen bonding can be exploited to design materials with specific properties [8] [9].

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Wikipedia

6-Iodoquinoxaline

Dates

Last modified: 08-15-2023

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